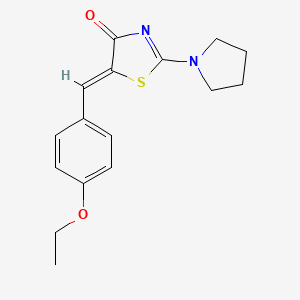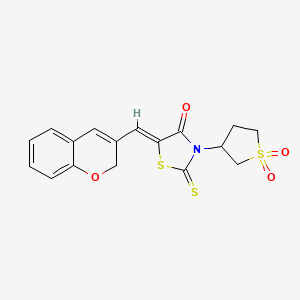![molecular formula C20H21F3N2O B11594573 2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone](/img/structure/B11594573.png)
2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is a complex organic compound that features a piperazine ring substituted with a trifluoromethyl group and a methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone typically involves the acylation of 3-trifluoromethylaniline with 2-chloroacetyl chloride, followed by a reaction with 4-methylphenylpiperazine . The reaction is carried out in a mixture of dichloromethane and aqueous sodium hydroxide solution at 0°C for 3 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or hydrazones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common reagents include hydroxylamine for oxime formation and hydrazine for hydrazone formation.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like N-bromosuccinimide (NBS) for free radical bromination.
Major Products
Oxidation: Formation of oximes or hydrazones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant activity.
Material Science: Its unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: Used in proteomics research to study protein interactions.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone involves its interaction with specific molecular targets. The piperazine ring and trifluoromethyl group play crucial roles in its biological activity. The compound may interact with neurotransmitter receptors or enzymes, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-1-(3-chlorophenyl)ethanone
- 2-chloro-1-[3-(trifluoromethyl)phenyl]ethanone
- 4-(trifluoromethyl)phenol
Uniqueness
2-(4-Methylphenyl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethanone is unique due to the presence of both a trifluoromethyl group and a piperazine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C20H21F3N2O |
|---|---|
Molekulargewicht |
362.4 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-1-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C20H21F3N2O/c1-15-5-7-16(8-6-15)13-19(26)25-11-9-24(10-12-25)18-4-2-3-17(14-18)20(21,22)23/h2-8,14H,9-13H2,1H3 |
InChI-Schlüssel |
SBUISHYOUSIRIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-2-{(2E)-[4-(benzyloxy)-3-methoxybenzylidene]hydrazinylidene}-1,3-thiazolidin-4-one](/img/structure/B11594508.png)
![11-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11594511.png)
![(5Z)-5-{[5-(4-acetylphenyl)furan-2-yl]methylidene}-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11594514.png)
![(2E)-3-[2-(4-bromophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B11594516.png)
![(5E)-5-[3-bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(2-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B11594524.png)
![1-{2-[(7E)-7-benzylidene-3-phenyl-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]-2-oxoethyl}-5-(2,6-dimethylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B11594527.png)
![5-[(4-Methoxyphenyl)amino]-3-(3-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11594531.png)
![Allyl 2-ethyl-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11594535.png)

![(5Z)-3-cyclohexyl-5-[4-(morpholin-4-yl)benzylidene]-2-thioxoimidazolidin-4-one](/img/structure/B11594549.png)
![5-[(4-Fluorobenzyl)amino]-2-(phenoxymethyl)-1,3-oxazole-4-carbonitrile](/img/structure/B11594555.png)
![(5Z)-5-{[2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrol-3-yl]methylidene}-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11594562.png)
![N-(4-phenoxyphenyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbothioamide](/img/structure/B11594566.png)

